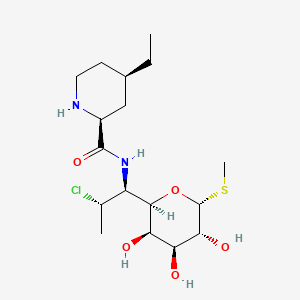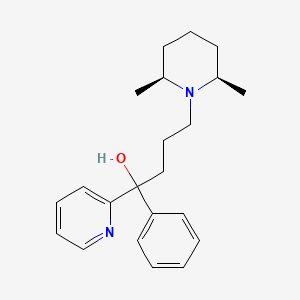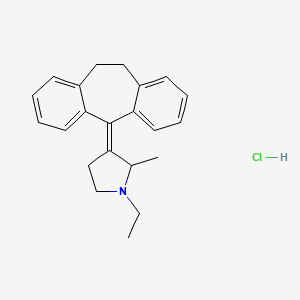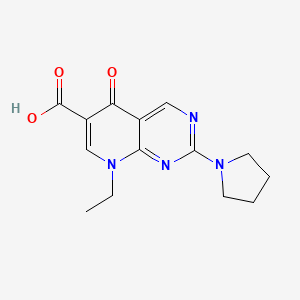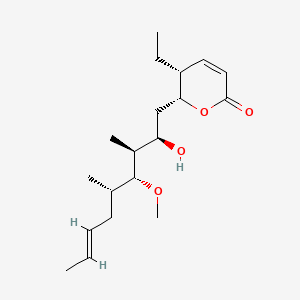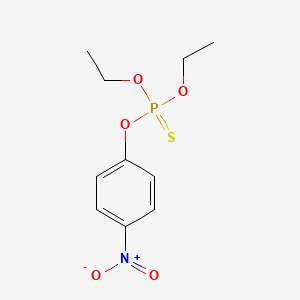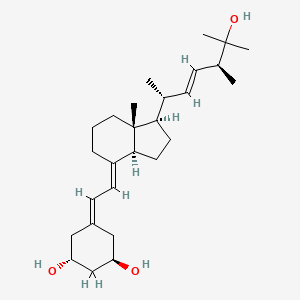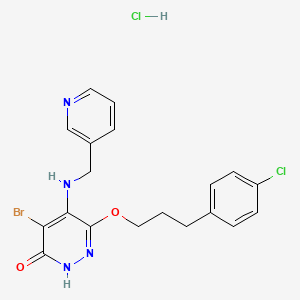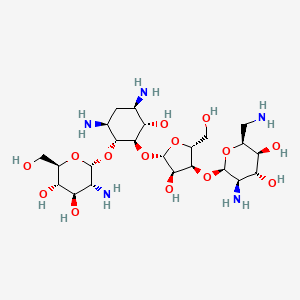
Pyroglutamylleucin
Übersicht
Beschreibung
Pyroglutamylleucine is a dipeptide composed of pyroglutamic acid and leucine. It is found in certain food protein hydrolysates and traditional fermented foods. This compound has gained attention due to its potential biological activities, including its role in modulating gut microbiota and its anti-inflammatory properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, pyroglutamylleucine is used as a model compound to study peptide bond stability and hydrolysis mechanisms .
Biology: Biologically, pyroglutamylleucine has been shown to modulate gut microbiota by increasing the production of antimicrobial peptides. This modulation can help in maintaining gut health and preventing dysbiosis .
Medicine: In medicine, pyroglutamylleucine has demonstrated anti-inflammatory properties. It inhibits the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 in macrophages . This makes it a potential candidate for treating inflammatory diseases.
Industry: Industrially, pyroglutamylleucine is used in the production of functional foods and nutraceuticals. Its ability to modulate gut microbiota and its anti-inflammatory properties make it a valuable ingredient in health-promoting products .
Wirkmechanismus
Target of Action
Pyroglutamylleucine, a peptide derived from wheat gluten hydrolysate, primarily targets the inducible nitric oxide synthase (iNOS) in interleukin-1β-stimulated primary cultured rat hepatocytes . iNOS is an enzyme that plays a crucial role in the production of nitric oxide, a molecule involved in various physiological and pathological processes.
Mode of Action
Pyroglutamylleucine interacts with its target, iNOS, by suppressing its induction . This interaction results in a decrease in the production of nitric oxide, thereby modulating the inflammatory response in the cells .
Biochemical Pathways
It is known that the compound plays a role in modulating the inflammatory response, likely through the nitric oxide pathway
Result of Action
The primary result of pyroglutamylleucine’s action is the attenuation of inflammation. It has been shown to inhibit the secretion of nitric oxide, tumor necrosis factor (TNF)-α, and interleukin (IL)-6 from lipopolysaccharide-stimulated RAW 264.7 macrophages . This suggests that pyroglutamylleucine could have potential therapeutic applications in conditions characterized by excessive inflammation.
Action Environment
The action of pyroglutamylleucine can be influenced by various environmental factors. For instance, it has been found that a high-fat diet can increase the ratio of Firmicutes/Bacteroidetes in feces of rats, and oral administration of pyroglutamylleucine significantly attenuated this high-fat diet-induced dysbiosis . This suggests that dietary factors can influence the efficacy of pyroglutamylleucine.
Biochemische Analyse
Biochemical Properties
Pyroglutamylleucine has been shown to interact with various biomolecules in the body. It has been demonstrated to have in vivo and in vitro activities . The oral administration of Pyroglutamylleucine has been shown to attenuate dysbiosis in mice with experimental colitis .
Cellular Effects
Pyroglutamylleucine has significant effects on various types of cells and cellular processes. It has been found to significantly increase the level of 4962 Da peptides, identified as the propeptide of rattusin or defensin alpha 9, in the ileum . This suggests that Pyroglutamylleucine influences cell function by modulating the production of intestinal antimicrobial peptides.
Molecular Mechanism
The molecular mechanism of Pyroglutamylleucine’s action involves its interaction with biomolecules and its influence on gene expression. It has been shown to increase the level of certain peptides, which suggests that it may interact with these molecules to exert its effects .
Temporal Effects in Laboratory Settings
It has been demonstrated that the oral administration of Pyroglutamylleucine can normalize disturbances in the colonic microbiota of mice with dextran sulfate sodium (DSS)-induced colitis .
Dosage Effects in Animal Models
In animal models, the effects of Pyroglutamylleucine have been shown to vary with different dosages. For instance, very low doses (0.1 –1.0 mg/kg body weight) of Pyroglutamylleucine can normalize the disturbances in the colonic microbiota of mice with DSS-induced colitis .
Metabolic Pathways
It is known that Pyroglutamylleucine is present in certain food protein hydrolysates and traditional Japanese fermented foods , suggesting that it may be involved in the metabolic pathways associated with these foods.
Transport and Distribution
It has been demonstrated that some peptides in food can resist protease digestion and can be absorbed directly into the blood , suggesting that Pyroglutamylleucine may be similarly transported and distributed.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pyroglutamylleucine can be synthesized through the enzymatic hydrolysis of wheat gluten or other protein sources. The process involves the use of specific proteases that cleave the protein to release the dipeptide. The reaction conditions typically include controlled pH and temperature to optimize enzyme activity .
Industrial Production Methods: In an industrial setting, pyroglutamylleucine is produced by hydrolyzing protein-rich materials such as wheat gluten or corn gluten. The hydrolysates are then purified to isolate the desired dipeptide. This process may involve multiple steps, including filtration, centrifugation, and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Pyroglutamylleucine primarily undergoes hydrolysis reactions due to its peptide bond. It is resistant to digestion by endoproteinases and exopeptidases, which allows it to be absorbed intact into the bloodstream .
Common Reagents and Conditions: The hydrolysis of pyroglutamylleucine can be catalyzed by various proteases under specific pH and temperature conditions. For example, the use of trypsin or pepsin in an acidic or neutral pH environment can facilitate the cleavage of the peptide bond .
Major Products Formed: The primary product of pyroglutamylleucine hydrolysis is the free amino acids, pyroglutamic acid, and leucine. These amino acids can then participate in various metabolic pathways within the body .
Vergleich Mit ähnlichen Verbindungen
- Pyroglutamylvaline
- Pyroglutamylmethionine
- Pyroglutamylphenylalanine
Comparison: While all these compounds share the pyroglutamyl moiety, their biological activities can differ based on the amino acid they are paired with. Pyroglutamylleucine is unique in its strong anti-inflammatory properties and its ability to modulate gut microbiota effectively .
Eigenschaften
IUPAC Name |
(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c1-6(2)5-8(11(16)17)13-10(15)7-3-4-9(14)12-7/h6-8H,3-5H2,1-2H3,(H,12,14)(H,13,15)(H,16,17)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSAFGVAPGOYNT-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50175550 | |
| Record name | Pyroglutamylleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50175550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21282-11-1 | |
| Record name | Pyroglutamylleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021282111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyroglutamylleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50175550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-4-methyl-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}pentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


